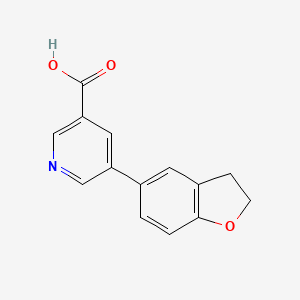

![molecular formula C8H10F3NO3 B1425757 2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid CAS No. 1447942-48-4](/img/structure/B1425757.png)

2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid

Overview

Description

Unfortunately, there is limited information available on the description of this compound .

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented .Scientific Research Applications

Environmental Impact and Toxicology

2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid is notably used in agricultural and urban activities as a herbicide to control pests. Research on its toxicology and mutagenicity has shown rapid advancements. It plays a significant role in environmental toxicology, especially concerning its impact on non-target species, particularly aquatic ones, and its relation to molecular imprinting. The focus of studies has been on understanding its occupational risk, neurotoxicity, resistance or tolerance to herbicides, and the mechanisms involved in pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020). Another perspective investigates the damaging effects of the herbicide 2,4-D on wheat plants, highlighting its significance in agriculture and its impact on major food crops (Kumar & Singh, 2010).

Biotechnological Applications

In the realm of biotechnology, Acetic Acid Bacteria (AAB) are essential in the production of vinegar and fermented beverages like kombucha, kefir, and lambic beer. These bacteria employ a unique metabolism called “oxidative” fermentation, transforming various substrates into products significant in the food and beverage industry. The role of AAB in vitamin C production and the potential health benefits associated with the consumption of AAB-fermented products are subjects of comprehensive research (Lynch et al., 2019).

Industrial Applications

In industry, organic acids like acetic acid are preferred over stronger, more corrosive chemicals for certain operations. Their applications range from formation damage removal and dissolution in oil and gas operations to being used as intensifiers to reduce corrosion rates, dissolve drilling mud filter cakes, or as iron sequestering agents. The retardation performance of organic acids and their role in high-temperature operations are critical for industrial processes (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).

Future Directions

properties

IUPAC Name |

2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO3/c9-8(10,11)5-1-3-12(4-2-5)6(13)7(14)15/h5H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKPKNHPHPYWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

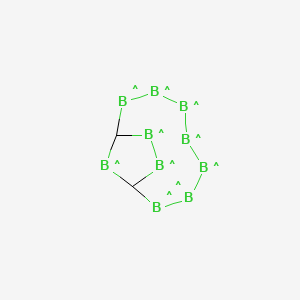

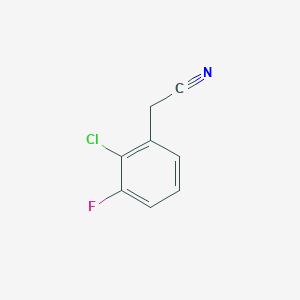

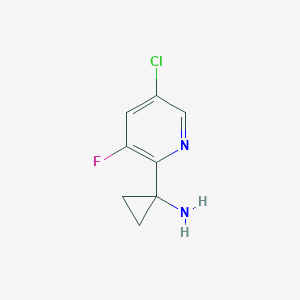

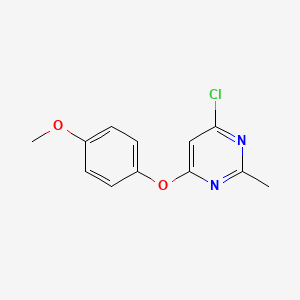

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid](/img/structure/B1425678.png)

![Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B1425679.png)

![{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine](/img/structure/B1425694.png)

![1-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1425696.png)